molecular formula C50H59ClF4N8O14 B10857010 5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Cat. No.: B10857010
M. Wt: 1107.5 g/mol
InChI Key: SZDKGDPFHUTOHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MS9427 (Trifluoroacetic Acid) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired properties. The synthetic route typically includes:

Industrial production methods for MS9427 (Trifluoroacetic Acid) are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.

Chemical Reactions Analysis

MS9427 (Trifluoroacetic Acid) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the core structure .

Scientific Research Applications

MS9427 (Trifluoroacetic Acid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MS9427 (Trifluoroacetic Acid) involves the selective degradation of mutant epidermal growth factor receptor through the ubiquitin-proteasome system and autophagy-lysosome pathways. The compound binds to the epidermal growth factor receptor, tagging it for degradation by the proteasome. This process involves the following steps:

Comparison with Similar Compounds

MS9427 (Trifluoroacetic Acid) is unique in its high affinity and selective degradation of mutant epidermal growth factor receptor. Similar compounds include:

These compounds highlight the versatility and specificity of PROTAC technology in targeting various proteins for degradation.

Properties

Molecular Formula

C50H59ClF4N8O14

Molecular Weight

1107.5 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H58ClFN8O12.C2HF3O2/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61;3-2(4,5)1(6)7/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61);(H,6,7)

InChI Key

SZDKGDPFHUTOHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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